Chloramine taurine

Description

Historical Perspective of Discovery and Initial Characterization

The understanding of chloramine (B81541) taurine (B1682933) is intrinsically linked to the discovery of the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl), produced by leukocytes during a process known as the respiratory or oxidative burst. oup.com Taurine, being the most abundant free amino acid in neutrophils, reaching concentrations of up to 50 mM, was identified as a primary target for HOCl. proquest.comresearchgate.net The reaction between taurine and HOCl, produced by the myeloperoxidase (MPO) pathway, results in the formation of the more stable and less toxic taurine chloramine. proquest.com

Initial research postulated that the primary function of this reaction was the detoxification of the highly reactive and potentially damaging HOCl. nih.gov However, subsequent studies revealed that taurine chloramine is not merely an inert byproduct but a powerful regulator of the immune system in its own right. proquest.comresearchgate.net The successful synthesis of its crystalline sodium salt facilitated further investigation into its biological activities. oup.comresearchgate.net

Physiological Significance as an Endogenous Mediator

Chloramine taurine is a long-lived oxidant produced by activated human granulocytes and monocytes. nih.gov Its physiological significance stems from its role as a signaling molecule that modulates various aspects of the inflammatory response. Upon inflammation, taurine is halogenated in phagocytes to form taurine chloramine and taurine bromamine. nih.govelsevierpure.com

Activated neutrophils release taurine chloramine following apoptosis, where it then acts on surrounding inflammatory cells. nih.govelsevierpure.com A key function of taurine chloramine is to trigger the resolution of inflammation and protect tissues from damage caused by the overproduction of cytotoxic reactive oxygen metabolites during inflammation. nih.govelsevierpure.com It achieves this by attenuating the production of pro-inflammatory cytokines and reactive oxygen metabolites while simultaneously increasing the levels of antioxidant proteins. nih.govelsevierpure.com

Role in Host Defense Mechanisms and Inflammatory Processes

This compound is an integral part of the innate immune system, contributing to host defense through its antimicrobial and anti-inflammatory properties. nih.gov While it is less toxic than its precursor, hypochlorous acid, it retains microbicidal activity against a broad spectrum of pathogens, including bacteria and fungi. nih.govnih.gov

Its primary role in inflammation is modulatory. It has been shown to down-regulate the production of pro-inflammatory mediators in both rodent and human leukocytes. proquest.comresearchgate.net This includes the inhibition of inflammatory mediators such as superoxide (B77818) anion, nitric oxide, tumor necrosis factor-alpha (TNF-α), various interleukins, and prostaglandins (B1171923) in inflammatory cells at the site of inflammation. nih.govelsevierpure.comnih.gov

Furthermore, taurine chloramine enhances the expression of antioxidant proteins, including heme oxygenase 1, peroxiredoxin, thioredoxin, glutathione (B108866) peroxidase, and catalase in macrophages. nih.govelsevierpure.com This dual action of suppressing pro-inflammatory signals and bolstering antioxidant defenses underscores its critical role in controlling and resolving inflammatory processes. nih.govelsevierpure.com

Table 1: Key Research Findings on the Biological Effects of this compound

| Biological Effect | Key Findings | References |

|---|---|---|

| Anti-inflammatory Activity | Inhibits the production of nitric oxide, prostaglandin (B15479496) E2, TNF-α, and interleukin-6. nih.gov Downregulates the production of pro-inflammatory mediators. proquest.comresearchgate.net | proquest.com, nih.gov, researchgate.net |

| Antioxidant Regulation | Increases the expression of antioxidant proteins such as heme oxygenase 1, peroxiredoxin, and catalase in macrophages. nih.govelsevierpure.com | nih.gov, elsevierpure.com |

| Immune Cell Modulation | Released from activated neutrophils following apoptosis to trigger the resolution of inflammation. nih.govelsevierpure.com Acts as a signaling molecule coordinating the generation of inflammatory mediators in macrophages. nih.gov | nih.gov, elsevierpure.com, nih.gov |

| Host Defense | Possesses antimicrobial activity against a range of pathogens. nih.govnih.gov Considered a component of the innate immune system. nih.gov | nih.gov, nih.gov |

| Mechanism of Action | Inhibits the activation of NF-κB, a key regulator of inflammatory cytokines. proquest.comepa.gov | proquest.com, epa.gov |

Structure

2D Structure

3D Structure of Parent

Properties

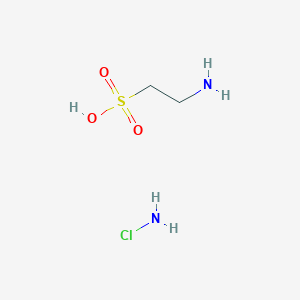

Molecular Formula |

C2H9ClN2O3S |

|---|---|

Molecular Weight |

176.62 g/mol |

InChI |

InChI=1S/C2H7NO3S.ClH2N/c3-1-2-7(4,5)6;1-2/h1-3H2,(H,4,5,6);2H2 |

InChI Key |

YUELBIWMRGWXJF-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)O)N.NCl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Chloramine Taurine

Modulation of Intracellular Signaling Pathways

Chloramine (B81541) Taurine's biological effects are largely attributed to its ability to interact with and modify the activity of critical signaling proteins. These interactions lead to a cascade of events that ultimately alter gene expression and cellular function. The primary pathways influenced by TauCl include the Nrf2, NF-κB, and STAT3 signaling cascades.

The Nrf2 pathway is a master regulator of the antioxidant response, and its activation by TauCl is a key mechanism underlying the compound's cytoprotective effects. nih.govepa.govelsevierpure.com TauCl has been shown to increase the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of many antioxidant genes. nih.govepa.govsemanticscholar.org This activation leads to the enhanced expression of a battery of protective enzymes. nih.govsemanticscholar.orgjst.go.jp

Under basal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comnih.gov TauCl has been found to disrupt this interaction. mdpi.comnih.gov Specifically, TauCl can decrease the level of reduced thiol groups within the Keap1 protein. nih.govnih.gov This oxidative modification of Keap1 leads to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and initiate gene transcription. nih.govnih.gov Studies have demonstrated that TauCl administration leads to a significant reduction in cytoplasmic Keap1 levels, which corresponds with an increase in the nuclear accumulation of Nrf2. mdpi.com

Once in the nucleus, Nrf2 binds to the ARE and drives the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.com Research has consistently shown that treatment with TauCl leads to the upregulation of several key Nrf2 target genes. nih.govmdpi.com These include enzymes responsible for detoxification and antioxidant defense.

Table 1: Upregulation of Nrf2-Regulated Genes by Chloramine Taurine (B1682933)

| Gene | Protein Product | Function | Reference |

|---|---|---|---|

| HMOX1 | Heme oxygenase-1 (HO-1) | Catalyzes the degradation of heme, producing biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. | nih.govjst.go.jpmdpi.com |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates. | mdpi.com |

| GCLC | Glutamate-cysteine ligase catalytic subunit | The rate-limiting enzyme in the synthesis of glutathione (B108866), a major intracellular antioxidant. | mdpi.com |

| GST | Glutathione S-transferase | A family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion. | mdpi.com |

| PRDX1 | Peroxiredoxin-1 | An antioxidant enzyme that reduces hydrogen peroxide and organic hydroperoxides. | nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. oatext.com TauCl has been shown to be a potent inhibitor of this cascade, thereby exerting anti-inflammatory effects. mdpi.comoatext.comnih.gov It achieves this by targeting key components of the pathway, preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes. mdpi.comnih.gov

The activity of NF-κB is tightly controlled by its inhibitory protein, IκBα, which sequesters NF-κB in the cytoplasm. mdpi.com TauCl has been demonstrated to directly target the IκBα subunit. nih.govportlandpress.com Specifically, research indicates that TauCl can oxidize methionine residue 45 (Met45) of IκBα. nih.govportlandpress.com This oxidation is a key molecular mechanism behind the TauCl-induced inhibition of NF-κB activation. nih.gov The modification of IκBα prevents its degradation, thereby keeping NF-κB in an inactive state in the cytoplasm. portlandpress.com Studies have shown that while TauCl does not inhibit the upstream IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα, its oxidative modification of IκBα is sufficient to block NF-κB activation. nih.govnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory processes. nih.gov Evidence suggests that TauCl can suppress the activation of STAT3. mdpi.comnih.gov The activation of STAT3 typically involves phosphorylation, which allows it to translocate to the nucleus and induce the expression of target genes. mdpi.com In experimental models of colitis, administration of TauCl has been shown to significantly inhibit the phosphorylation of STAT3. mdpi.com Furthermore, in human adipocytes, TauCl treatment has been found to reverse the modulation of adipokine expression by inhibiting STAT3 signaling. nih.govresearchgate.net

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Chloramine taurine (Tau-Cl) has been shown to modulate specific Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular responses to external stimuli, including inflammation. Research indicates that Tau-Cl can inhibit the phosphorylation and activation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. This inhibition of ERK activation has been linked to the suppression of leukocyte migration, a critical process in the inflammatory response nih.govelsevierpure.com. By preventing ERK activation, Tau-Cl can inhibit the downstream process of actin polymerization, which is essential for cell motility, thereby reducing the infiltration of inflammatory cells into sites of infection or injury nih.gov.

Furthermore, the modulation of MAPK pathways by Tau-Cl extends to the regulation of inflammatory mediators. Studies have demonstrated that Tau-Cl's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is mediated through the Ras-ERK-NF-κB signaling axis mdpi.comnih.gov. Interestingly, the ERK pathway also appears to be involved in the cytoprotective effects of Tau-Cl. The upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) by Tau-Cl in macrophages was found to be blocked by the inhibition of ERK phosphorylation, suggesting a complex, context-dependent role for this pathway in the actions of this compound nih.gov.

| Pathway Component | Effect of this compound | Downstream Consequence | Cell Type |

|---|---|---|---|

| Extracellular signal-regulated kinase (ERK) | Inhibition of phosphorylation/activation | Suppression of actin polymerization and leukocyte migration nih.govelsevierpure.com | Leukocytes (Neutrophils, Macrophages) nih.gov |

| Ras-ERK-NF-κB Pathway | Inhibition | Decreased production of nitric oxide (NO) mdpi.comnih.gov | Macrophages mdpi.comnih.gov |

| ERK | Required for Tau-Cl effect | Upregulation of Heme Oxygenase-1 (HO-1) expression nih.gov | RAW 264.7 Macrophages nih.gov |

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

A primary mechanism of this compound's action is linked to its formation, which involves the direct scavenging of the potent oxidant, hypochlorous acid (HOCl). During the inflammatory response, activated neutrophils produce large quantities of HOCl through the myeloperoxidase (MPO) system nih.govuj.edu.plnih.gov. Taurine, which is present in high concentrations within these cells (up to 50 mM), readily reacts with and neutralizes the highly toxic HOCl uj.edu.plnih.govnih.gov. This reaction produces this compound (N-chlorotaurine), a much more stable and significantly less toxic oxidant mdpi.comnih.govuj.edu.plnih.gov.

This scavenging process is considered a crucial cytoprotective mechanism, as it prevents the damaging effects of excessive HOCl on host tissues at sites of inflammation mdpi.comuj.edu.plepa.gov. By converting HOCl into the less reactive this compound, taurine effectively detoxifies the immediate environment of the inflammatory cells, thereby mitigating collateral tissue injury nih.govuj.edu.pl.

Beyond the direct scavenging of HOCl, this compound indirectly influences the generation of other reactive species. It has been shown to inhibit the production of inflammatory mediators such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO) in various cell types uj.edu.pljst.go.jp. While its parent compound, taurine, is not considered a direct radical scavenger, it can reduce superoxide generation within the mitochondria nih.gov. This effect is thought to occur through indirect mechanisms, such as enhancing the functionality of the electron transport chain and boosting the activity of other intracellular antioxidants nih.govnih.gov.

Conversely, some studies have shown that this compound itself can initially generate a low level of ROS within macrophages nih.gov. This modest increase in ROS appears to function as a signaling event, triggering an adaptive cellular response that leads to the upregulation of protective antioxidant enzymes nih.gov. This suggests that this compound can modulate the cellular redox environment not only by neutralizing powerful oxidants but also by initiating signaling pathways that enhance the cell's own antioxidant defenses.

Enzyme Activity Modulation

This compound significantly modulates cellular function by inducing the expression of a suite of cytoprotective and antioxidant enzymes nih.govnih.govmdpi.com. This induction enhances the cell's capacity to cope with oxidative stress. Studies in various cell lines, including macrophages and microglia, have demonstrated that treatment with this compound leads to increased expression of enzymes such as peroxiredoxin-1, thioredoxin-1, catalase, glutamate-cysteine ligase (GCL), and NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govepa.govjst.go.jpnih.gov.

The primary mechanism underlying this induction is the activation of the transcription factor NF-E2-related factor 2 (Nrf2) nih.govjst.go.jpnih.gov. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, thereby initiating their transcription nih.govepa.govnih.gov.

A key target of this compound-mediated Nrf2 activation is the gene encoding Heme Oxygenase-1 (HO-1), a critical enzyme with potent antioxidant and anti-inflammatory properties nih.govjst.go.jpnih.gov. Numerous studies have confirmed that this compound upregulates the expression and activity of HO-1 in cell types such as macrophages and astrocytes nih.govnih.govnih.govmdpi.comnih.gov.

The activation sequence begins when this compound causes a mild, transient oxidative signal, which leads to the disruption of the inhibitory complex between Nrf2 and its repressor protein, Kelch-like ECH-associated protein 1 (Keap1) nih.govnih.govnih.gov. Specifically, this compound can cause the oxidation of critical thiol groups on Keap1, freeing Nrf2 to move to the nucleus and activate gene expression nih.govmdpi.comnih.gov. This induction of HO-1 is a central component of the cytoprotective effects of this compound, helping to shield cells from damage caused by inflammatory oxidants like H₂O₂ nih.govjst.go.jpmdpi.com.

| Enzyme | Observed Effect | Proposed Mechanism | Cell Type |

|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Increased expression and activity jst.go.jpnih.govnih.gov | Activation of the Nrf2/ARE pathway nih.govnih.govmdpi.comnih.gov | RAW 264.7 Macrophages, Astrocytes, BV2 Microglia nih.govnih.govnih.gov |

| Peroxiredoxin-1 | Increased expression epa.govjst.go.jpnih.gov | Nrf2-dependent transcription epa.govjst.go.jp | RAW 264.7 Macrophages, BV2 Microglia jst.go.jpnih.gov |

| Thioredoxin-1 | Increased expression epa.govjst.go.jp | Nrf2-dependent transcription epa.govjst.go.jp | RAW 264.7 Macrophages epa.govjst.go.jp |

| Catalase | Increased expression nih.gov | N/A | RAW 264.7 Macrophages nih.gov |

| Glutamate-cysteine ligase (GCL) | Increased expression nih.govnih.gov | Nrf2-dependent transcription nih.gov | BV2 Microglia, C6 Astrocytes nih.govnih.gov |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Increased expression nih.govnih.gov | Nrf2-dependent transcription nih.gov | BV2 Microglia, C6 Astrocytes nih.govnih.gov |

Induction of Antioxidant Enzyme Expression

NAD(P)H:quinone oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones and related molecules, a process that detoxifies these reactive compounds and prevents the generation of free radicals. Research has demonstrated that treatment of C6 glioma cells with this compound leads to a significant induction of NQO1 expression. This upregulation is part of the broader Nrf2-mediated antioxidant response initiated by this compound.

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)

Glutamate-cysteine ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione (GSH), a critical intracellular antioxidant. GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). Studies have shown that this compound treatment significantly induces the expression of GCLC in C6 cells. By increasing the levels of GCLC, this compound enhances the cell's capacity to synthesize glutathione, thereby bolstering its antioxidant defenses.

Glutathione S-transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. This process renders toxic substances more water-soluble and easier to excrete from the body. The activation of the Nrf2 pathway by this compound also leads to the increased expression of GSTs, further contributing to cellular protection against toxins and oxidative damage.

Peroxiredoxin (Prx) and Thioredoxin (Trx)

Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that reduce peroxides, such as hydrogen peroxide and peroxynitrite. Their catalytic cycle involves the oxidation of a reactive cysteine residue, which is then regenerated by the thioredoxin (Trx) system. Thioredoxin itself is a small redox protein that is kept in a reduced state by thioredoxin reductase. This compound has been found to increase the expression of both peroxiredoxin-1 and thioredoxin-1. By upregulating these key components of the cellular antioxidant machinery, this compound enhances the cell's ability to neutralize reactive oxygen species and protect against oxidative damage.

| Enzyme/Protein | Function | Effect of this compound |

| NQO1 | Detoxification of quinones, prevention of free radical generation. | Upregulation of expression. |

| GCLC | Rate-limiting step in glutathione (GSH) synthesis. | Upregulation of expression. |

| GST | Detoxification via conjugation of glutathione to toxins. | Upregulation of expression. |

| Prx | Reduction of peroxides. | Upregulation of expression. |

| Trx | Regeneration of oxidized peroxiredoxins. | Upregulation of expression. |

Influence on Myeloperoxidase Activity

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide and chloride ions. While essential for host defense, excessive MPO activity and HOCl production can lead to tissue damage during inflammation.

This compound has a significant regulatory effect on MPO activity. Studies have shown that this compound can inhibit the degranulation of MPO from activated neutrophils. nih.govresearchgate.net This inhibition reduces the release of MPO into the extracellular space, thereby decreasing the localized production of hypochlorous acid and mitigating potential inflammatory damage to surrounding tissues. nih.gov Interestingly, while inhibiting MPO release, this compound has been observed to increase the degranulation of lactoferrin, an iron-binding protein with anti-inflammatory properties, from the secondary granules of neutrophils. nih.gov

Regulation of Cellular Homeostasis and Processes

Beyond its influence on specific enzymatic pathways, this compound also plays a role in the broader regulation of cellular homeostasis, particularly in maintaining the delicate balance of intracellular calcium.

Calcium Homeostasis Modulation

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. The precise regulation of intracellular calcium concentrations is therefore vital for normal cellular function.

Taurine, the precursor to this compound, is known to play a crucial role in maintaining intracellular calcium homeostasis. nih.govfrontiersin.org It helps to prevent calcium overload, which can be cytotoxic and lead to mitochondrial dysfunction and the activation of apoptotic pathways. frontiersin.orgmdpi.com Taurine exerts its effects on calcium homeostasis through various mechanisms, including the modulation of calcium channels and pumps, and by influencing the calcium-handling capacity of the endoplasmic reticulum and mitochondria. nih.govmdpi.com By extension, the physiological presence of this compound, formed during the inflammatory response, contributes to this protective mechanism, helping to stabilize intracellular calcium levels and prevent the detrimental consequences of calcium dysregulation. nih.gov

Membrane Stabilization and Integrity

While the parent compound taurine is widely recognized for its roles in osmoregulation and membrane stabilization nih.govmdpi.com, the direct actions of this compound on membrane integrity are intrinsically linked to its broader anti-inflammatory and cytoprotective effects. At inflammatory sites, taurine's reaction to form Tau-Cl serves a crucial protective function by neutralizing the highly reactive and damaging hypochlorous acid mdpi.comnih.gov. This prevents HOCl-induced damage to cellular membranes, thereby preserving their integrity. By scavenging HOCl, this compound formation helps protect surrounding tissues from the cytotoxic effects of oxidative bursts during inflammation nih.gov.

Modulation of Cellular Quality Control Processes (e.g., Autophagy, Ubiquitin-Proteasome System)

This compound has been shown to modulate cellular quality control, particularly by interacting with the ubiquitin-proteasome system. This interaction is centered on the regulation of the Nuclear factor E2-related factor 2 (Nrf2), a key transcription factor for antioxidant responses.

Under normal, unstressed conditions, Nrf2 protein levels are kept low through its constant degradation via the ubiquitin-proteasome pathway. This process is mediated by the Kelch-like ECH-associated protein 1 (Keap1), which binds to Nrf2 and facilitates its ubiquitination nih.gov.

Research has demonstrated that this compound can disrupt this degradative process. It is understood to bind directly to Keap1, likely through the oxidation of specific thiol groups, which leads to a conformational change in the Keap1 protein nih.govnih.govmdpi.com. This change prevents Keap1 from targeting Nrf2 for degradation. The key outcomes of this interaction are:

Stabilization of Nrf2 : By inhibiting its Keap1-mediated degradation, this compound stabilizes the Nrf2 protein nih.gov.

Nuclear Translocation : The stabilized Nrf2 is then able to translocate from the cytoplasm into the nucleus nih.govnih.gov.

Antioxidant Gene Expression : In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various target genes, initiating the transcription of numerous antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1) nih.govnih.govmdpi.com.

By preventing the ubiquitin-mediated degradation of Nrf2, this compound effectively upregulates a critical cellular defense pathway against oxidative stress.

Table 1: this compound's Interaction with the Nrf2-Keap1 Pathway

| Component | State under Normal Conditions | Effect of this compound | Resulting Cellular Outcome |

|---|---|---|---|

| Keap1 | Binds to Nrf2, facilitating its ubiquitination | Binds to Keap1, disrupting the Keap1-Nrf2 complex nih.govnih.gov | Inhibition of Nrf2 degradation |

| Nrf2 | Undergoes continuous degradation by the ubiquitin-proteasome system nih.gov | Protein is stabilized nih.gov | Increased cellular levels of Nrf2 |

| Nrf2 Location | Primarily cytoplasmic | Promotes translocation to the nucleus nih.govnih.gov | Activation of antioxidant gene transcription |

Stimulation of Efferocytosis in Macrophages

One of the most significant pro-resolving functions of this compound is its ability to enhance efferocytosis—the phagocytic clearance of apoptotic cells, particularly neutrophils, by macrophages nih.govresearchgate.net. Efficient efferocytosis is critical for resolving inflammation and preventing the release of cytotoxic contents from dying cells, which could otherwise lead to secondary tissue damage nih.gov.

Studies have shown that treating macrophages with this compound significantly increases their capacity to engulf apoptotic neutrophils nih.govresearchgate.net. This effect is not observed with the parent compound taurine, highlighting a specific function of the chlorinated form nih.gov. The mechanism for this enhancement is directly linked to the Nrf2 pathway described previously.

The key findings from research on murine macrophages are:

this compound treatment leads to the stabilization of Nrf2 and its translocation to the nucleus nih.gov.

This results in the upregulation of Heme Oxygenase-1 (HO-1), a critical stress-response protein nih.govresearchgate.net.

The stimulatory effect of this compound on efferocytosis is abolished in macrophages from Nrf2 or HO-1 knockout mice, confirming the essential role of this pathway nih.gov.

Furthermore, this compound increases the transcriptional expression of scavenger receptors on the macrophage surface, which are responsible for recognizing phosphatidylserine exposed on apoptotic cells nih.govresearchgate.net.

Table 2: Research Findings on this compound-Stimulated Efferocytosis

| Experimental Model | Treatment | Key Observation | Reference |

|---|---|---|---|

| Murine Macrophage-like RAW264.7 cells | This compound (TauCl) | Increased proportion of macrophages engulfing apoptotic neutrophils. | nih.gov |

| Peritoneal macrophages from mice | This compound (TauCl) | Elevated efferocytic ability. | nih.gov |

| Macrophages from Nrf2 or HO-1 knockout mice | This compound (TauCl) | No stimulation of efferocytosis was observed. | nih.gov |

The enhancement of efferocytosis by this compound is further mediated by a downstream product of the Nrf2/HO-1 pathway: carbon monoxide (CO) nih.gov. Heme oxygenase-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. CO itself is now recognized as a gaseous signaling molecule with potent anti-inflammatory and pro-resolving effects nih.gov.

Experimental evidence strongly suggests that CO plays a direct role in the pro-efferocytic effects of this compound:

Pharmacological inhibition of HO-1 activity blocks the pro-efferocytic effect of this compound nih.gov.

Conversely, treatment of macrophages with a carbon monoxide-releasing molecule (CORM-2) mimics the effect of this compound, potentiating their efferocytic activity nih.gov.

The use of hemoglobin, which is a potent scavenger of CO, was shown to inhibit TauCl-induced efferocytosis nih.gov.

These findings indicate that this compound stimulates efferocytosis through a sequential pathway: stabilization of Nrf2, upregulation of HO-1 expression and activity, and the subsequent production of carbon monoxide, which acts as a key signaling molecule to enhance the clearance of apoptotic cells nih.govresearchgate.net.

Research on Antioxidant Functions in Preclinical Models

Attenuation of Oxidative Damage Markers

Chloramine-Taurine has been shown to effectively reduce key biomarkers of oxidative damage, indicating its capacity to protect vital cellular components like lipids and DNA from oxidative assault.

Lipid peroxidation is a critical consequence of oxidative stress, leading to cellular membrane damage. Chloramine-Taurine has demonstrated efficacy in reducing the products of this damaging process in preclinical studies. In a mouse model of UVB-induced skin damage, topical application of Chloramine-Taurine resulted in a lower level of 4-hydroxynonenal (B163490) (4-HNE)-modified proteins in the epidermis, a key indicator of attenuated lipid peroxidation. mdpi.com Another study involving azathioprine-induced testicular damage in rats found that the treatment led to increased levels of the oxidative stress indicator malondialdehyde (MDA). nih.govresearchgate.net Pretreatment with Chloramine-Taurine, however, significantly counteracted this effect, bringing MDA levels down and thus demonstrating a protective effect against lipid peroxidation in testicular tissue. nih.govresearchgate.net

Table 1: Effect of Chloramine-Taurine on Lipid Peroxidation Markers

| Preclinical Model | Oxidative Stressor | Marker Measured | Observed Effect of Chloramine-Taurine |

|---|---|---|---|

| Mouse Skin | UVB Irradiation | 4-hydroxynonenal (4-HNE) | Lower levels of 4-HNE-modified proteins mdpi.com |

Oxidative stress can lead to significant DNA damage, a precursor to cellular dysfunction and mutagenesis. Preclinical research highlights Chloramine-Taurine's role in protecting against such damage. In a study on male rats, the administration of the therapeutic drug azathioprine (B366305) was shown to cause a notable increase in DNA damage within the testes. nih.govresearchgate.net However, when the rats were pretreated with Chloramine-Taurine, this toxic effect was significantly abrogated, indicating a protective role for the compound in preserving genomic integrity against chemical-induced oxidative assault. nih.govresearchgate.net

Cellular Protection Against Oxidative Stress-Induced Cellular Responses

Chloramine-Taurine provides cellular protection by modulating pathways that defend against and respond to oxidative stress. A primary mechanism is the activation of the nuclear factor E2-related factor 2 (Nrf2) pathway. mdpi.comnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. mdpi.comnih.gov Chloramine-Taurine has been found to increase the nuclear translocation of Nrf2, allowing it to bind to the antioxidant response element (ARE) in the promoter region of these genes. mdpi.commdpi.comnih.gov

This activation leads to the upregulation of several crucial antioxidant enzymes. Studies have consistently shown that Chloramine-Taurine treatment increases the expression of heme oxygenase-1 (HO-1), peroxiredoxin-1 (Prx-1), thioredoxin-1, catalase, and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.commdpi.comnih.govjst.go.jpepa.gov This enhanced enzymatic shield fortifies cells against oxidative insults.

The practical outcome of this enhanced antioxidant capacity is a marked protection against cell death induced by oxidative stressors.

In RAW 264.7 macrophage cell lines, pretreatment with Chloramine-Taurine protected the cells from apoptosis and death caused by hydrogen peroxide (H₂O₂). nih.govjst.go.jpepa.gov

Similarly, in a murine model, topical Chloramine-Taurine blunted UVB-induced apoptotic cell death in the epidermis. mdpi.com

In C6 astrocyte cells, Chloramine-Taurine rescued the cells from H₂O₂-induced death by enhancing HO-1 expression and suppressing ROS production. nih.gov

Table 2: Protective Effects of Chloramine-Taurine Against Oxidative Stress

| Cell/Tissue Model | Oxidative Stressor | Key Protective Mechanism | Cellular Outcome |

|---|---|---|---|

| RAW 264.7 Macrophages | Hydrogen Peroxide (H₂O₂) | Increased expression of HO-1, Prx-1, Trx-1, Catalase nih.govjst.go.jpepa.gov | Protection from apoptosis and cell death nih.govepa.gov |

| Murine Epidermis | UVB Irradiation | Nrf2 activation, induction of HO-1 and NQO1 mdpi.com | Blunted apoptotic cell death mdpi.com |

| C6 Astrocytes | Hydrogen Peroxide (H₂O₂) | Nrf2 activation, upregulation of HO-1 nih.gov | Rescued cells from H₂O₂-induced death nih.gov |

Research on Anti Inflammatory Mechanisms in Preclinical Models

Modulation of Pro-inflammatory Mediator Production

Chloramine (B81541) taurine (B1682933) has been shown to downregulate the production of a variety of pro-inflammatory mediators in both rodent and human leukocytes. nih.gov This regulatory capacity is a cornerstone of its anti-inflammatory effects, targeting several key molecular families involved in the inflammatory cascade.

Chloramine taurine exhibits significant modulatory effects on the production of several key pro-inflammatory and anti-inflammatory cytokines. In preclinical studies, it has been observed to inhibit the generation of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). oup.comnih.gov

In a study involving peripheral blood mononuclear cells (PBMCs) from healthy volunteers, as well as patients with rheumatoid arthritis and osteoarthritis, this compound was found to inhibit the production of secreted IL-1β and IL-6. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) for IL-1β was approximately 250 µM, and for IL-6, it was in the range of 300-400 µM across all study groups. nih.gov The effect on TNF-α was more complex, with low concentrations of this compound slightly increasing its production, while higher concentrations led to a reduction in a significant portion of the study participants. nih.govnih.gov

Further research using activated human peripheral blood mononuclear leukocytes demonstrated that this compound could decrease the production of IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-activated adherent monocytes. nih.gov In phytohemagglutinin (PHA)-activated nonadherent leukocytes, it inhibited the production of IL-6 and IL-8. nih.gov In murine models, this compound has been shown to inhibit the production of TNF-α and IL-6. oup.com For instance, in a study with activated murine peritoneal neutrophils, this compound dose-dependently inhibited the production of TNF-α and IL-6. epa.gov

The mechanisms underlying these effects are multifaceted. For TNF-α, this compound has been shown to inhibit its synthesis at the translational level in activated RAW 264.7 cells, without affecting the steady-state levels of its mRNA. nih.gov

Interactive Data Table: Effect of this compound on Cytokine Production

| Cytokine | Cell/Model System | Stimulant | Observed Effect |

|---|---|---|---|

| TNF-α | Murine Macrophages | - | Inhibition |

| TNF-α | Human PBMCs | LPS | Dual effect: slight increase at low concentrations, reduction at higher concentrations |

| IL-1β | Human PBMCs | LPS | Inhibition |

| IL-6 | Murine Macrophages | - | Inhibition |

| IL-6 | Human PBMCs | LPS | Inhibition |

| IL-8 | Human Leukocytes | PHA | Inhibition |

| IL-10 | Rat Lymphocytes | Sepsis Model | Altered secretion pattern |

| IL-12 | Not specified in provided context | - | - |

This compound has been demonstrated to inhibit the production of nitric oxide (NO), a key inflammatory mediator. oup.com This inhibition is primarily achieved by targeting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

In activated RAW 264.7 macrophage-like cells, this compound was found to inhibit the generation of nitrites in a dose-dependent manner. oup.com This was accompanied by a reduction in the levels of iNOS mRNA. oup.com Further studies confirmed that this compound prevents the expression of iNOS protein and the detection of iNOS mRNA in lysates of activated cells. nih.gov Similarly, in activated C6 glioma cells, this compound inhibited the accumulation of nitrite (B80452) in the media in a concentration-dependent manner, which was associated with decreased amounts of iNOS protein. nih.gov The expression of iNOS mRNA was also markedly inhibited in these cells. nih.gov

The inhibitory effect of this compound on iNOS expression appears to be a major mechanism for its reduction of NO production. oup.com

The production of prostaglandin (B15479496) E2 (PGE2), a potent pro-inflammatory lipid mediator, is also attenuated by this compound. oup.com This effect is linked to the compound's ability to modulate the expression of cyclooxygenase-2 (COX-2), the inducible enzyme that catalyzes a key step in prostaglandin synthesis.

In rheumatoid arthritis fibroblast-like synoviocytes stimulated with IL-1β, this compound significantly inhibited the elevation of COX-2 mRNA and protein, leading to a decrease in PGE2 production. nih.gov Notably, the expression of COX-1 remained unaffected. nih.gov In activated C6 glioma cells, this compound also inhibited the accumulation of PGE2 in the media, which was accompanied by a decrease in COX-2 protein levels. nih.gov

Interactive Data Table: Effect of this compound on Inflammatory Mediators

| Mediator | Enzyme | Cell/Model System | Observed Effect on Mediator | Observed Effect on Enzyme |

|---|---|---|---|---|

| Nitric Oxide | iNOS | RAW 264.7 Macrophages | Inhibition | Inhibition of mRNA and protein expression |

| Nitric Oxide | iNOS | C6 Glioma Cells | Inhibition | Inhibition of mRNA and protein expression |

| Prostaglandin E2 | COX-2 | RAW 264.7 Macrophages | Inhibition | Inhibition of protein expression |

| Prostaglandin E2 | COX-2 | Rheumatoid Arthritis Synoviocytes | Inhibition | Inhibition of mRNA and protein expression |

| Prostaglandin E2 | COX-2 | C6 Glioma Cells | Inhibition | Inhibition of protein expression |

Attenuation of Inflammatory Processes in Experimental Disease Models

The anti-inflammatory properties of this compound observed in vitro have been further investigated in preclinical models of inflammatory diseases, providing insights into its potential therapeutic applications.

In a murine model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), a model that mimics human Crohn's disease, oral administration of this compound demonstrated protective effects against colon inflammation. nih.govelsevierpure.com Treatment with this compound was associated with a reduction in the expression of pro-inflammatory molecules, including TNF-α, IL-6, and COX-2, in the colonic tissue. nih.govresearchgate.net

Furthermore, this compound administration led to the inhibition of the activation of NF-κB and STAT3, two key transcription factors that play a crucial role in mediating pro-inflammatory signaling pathways. nih.govresearchgate.net These findings suggest that this compound can ameliorate intestinal inflammation by targeting multiple key inflammatory mediators and signaling pathways.

Dermatitis Models

In preclinical studies, Chloramine-taurine (TauCl) has been investigated for its protective effects against skin inflammation, particularly in models of ultraviolet B (UVB)-induced dermatitis. nih.govresearchgate.net When applied topically to mouse skin, TauCl has demonstrated a capacity to mitigate the damaging effects of UVB radiation, which is a primary cause of photoaging, dermatitis, and photocarcinogenesis. researchgate.net The UVB-induced murine dermatitis model is considered a valuable tool for identifying photoprotective substances and understanding their underlying molecular mechanisms. nih.gov

Research has shown that exposure to UVB radiation at an intensity of 180 mJ/cm² leads to significant oxidative damage and apoptosis in the murine epidermis. researchgate.net Treatment with Chloramine-taurine was found to ameliorate this UVB-induced oxidative stress and apoptotic cell death. researchgate.net The anti-inflammatory action of Chloramine-taurine in this model is associated with the inhibition of key inflammatory pathways. Specifically, it has been observed to block the activation of STAT3, a signal transducer and activator of transcription involved in inflammatory responses. nih.gov

Furthermore, Chloramine-taurine treatment in UVB-irradiated mice resulted in a significant reduction in the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net The transcription of several pro-inflammatory cytokines was also markedly lower in the Chloramine-taurine-treated group compared to the vehicle-treated controls. researchgate.net The compound's protective mechanism also involves the upregulation of the body's own antioxidant defenses through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1. researchgate.net

Table 1: Effects of Chloramine-Taurine in a UVB-Induced Dermatitis Mouse Model

| Parameter | Observation in UVB-Exposed Skin | Effect of Chloramine-Taurine Treatment |

| Oxidative Stress | Increased | Ameliorated researchgate.net |

| Apoptotic Cell Death | Increased | Ameliorated researchgate.net |

| STAT3 Activation | Activated | Inhibited nih.gov |

| Pro-inflammatory Enzymes (COX-2, iNOS) | Expression Increased | Expression Decreased researchgate.net |

| Pro-inflammatory Cytokines (Tnf, Il6, Il1b, Il10) | Transcription Increased | Transcription Decreased researchgate.net |

| Nrf2 Pathway | Inactive | Activated researchgate.net |

| Antioxidant Enzymes (HO-1, NQO1) | Baseline Levels | Expression Induced researchgate.net |

Arthritis Models

The anti-arthritic effects of Chloramine-taurine have been explored in preclinical models, notably the collagen-induced arthritis (CIA) mouse model, which mimics aspects of human rheumatoid arthritis. nih.gov In these studies, Chloramine-taurine is recognized as a compound produced by activated neutrophils within the inflammatory joint cavities. nih.gov

Administration of Chloramine-taurine to mice with CIA resulted in a significant attenuation of the disease's severity. nih.gov This was evidenced by a reduction in paw swelling and lower arthritis scores compared to untreated controls. nih.gov Histological examination of the joints from Chloramine-taurine-treated mice revealed significant reductions in synovial inflammation, cartilage damage, and bone erosion. nih.gov

A key mechanism underlying these anti-arthritic effects is the inhibition of osteoclastogenesis, the process of bone resorption by osteoclasts. nih.gov The number of tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker for osteoclasts, was reduced in the joints of treated mice. nih.gov In vitro experiments confirmed that Chloramine-taurine directly inhibits the formation of osteoclasts from bone marrow-derived precursor cells in a dose-dependent manner. nih.gov

Beyond its effects on bone and cartilage, Chloramine-taurine also modulates the immune response that drives the disease. It has been shown to inhibit the proliferation of splenic lymphocytes obtained from mice with CIA. nih.gov Further research using fibroblast-like synoviocytes (FLS) from patients with rheumatoid arthritis has shown that Chloramine-taurine can inhibit the proliferation of these cells, which are key contributors to synovial inflammation and joint destruction. nih.govresearchgate.net This anti-proliferative effect is mediated by triggering a p53-dependent pathway, leading to cell-cycle arrest. nih.govresearchgate.net Treatment of these cells with Chloramine-taurine resulted in an early accumulation of the p53 tumor suppressor protein and subsequent changes in its transcriptional targets, including the up-regulation of the p21 mitotic inhibitor and down-regulation of proliferating cell nuclear antigen (PCNA) and survivin. researchgate.net

Table 2: Effects of Chloramine-Taurine in a Collagen-Induced Arthritis (CIA) Mouse Model

| Feature | Observation in CIA Mice | Effect of Chloramine-Taurine Treatment |

| Clinical Severity | High paw swelling and arthritis score | Significantly attenuated nih.gov |

| Joint Histology | Significant synovial inflammation, cartilage damage, bone erosion | Significantly reduced nih.gov |

| Osteoclastogenesis (TRAP+ cells) | Increased number in joints | Reduced number nih.gov |

| Lymphocyte Proliferation | Increased | Inhibited nih.gov |

| Synoviocyte Proliferation | Increased | Inhibited via p53 pathway nih.govresearchgate.net |

Impact on Macrophage and Leukocyte Inflammatory Responses

Chloramine-taurine exerts significant modulatory effects on the inflammatory responses of key immune cells, including macrophages and various types of leukocytes. nih.govnih.gov It is an endogenous compound produced in activated neutrophils from taurine and hypochlorous acid, and it serves to control and resolve inflammation. nih.gov

In studies involving rodent macrophages, Chloramine-taurine has been shown to inhibit the production of several critical pro-inflammatory mediators. nih.gov These include nitric oxide, tumor necrosis factor-alpha (TNF-α), and prostaglandin E2. nih.gov The compound's role is to attenuate the further production of these inflammatory molecules, thereby helping to resolve the inflammatory state. nih.gov

The impact of Chloramine-taurine extends to human leukocytes as well. nih.govresearchgate.net In activated human peripheral blood mononuclear leukocytes, it significantly suppresses lymphocyte proliferation. nih.gov It also curtails the production of a range of cytokines. For instance, in phytohemagglutinin (PHA)-activated nonadherent leukocytes, Chloramine-taurine inhibits the production of Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov Similarly, in lipopolysaccharide (LPS)-activated adherent monocytes, it decreases the production of Interleukin-1beta (IL-1β), IL-6, and IL-8. nih.gov Furthermore, in activated human polymorphonuclear leukocytes, Chloramine-taurine has been demonstrated to suppress the generation of superoxide (B77818) anion, IL-6, and IL-8. nih.gov

Beyond inhibiting pro-inflammatory mediators, Chloramine-taurine also bolsters the antioxidant capacity of macrophages. nih.gov It has been found to increase the expression of several antioxidant proteins, including heme oxygenase-1, peroxiredoxin, thioredoxin, glutathione (B108866) peroxidase, and catalase. nih.gov This dual action—suppressing inflammatory mediators while upregulating protective antioxidant enzymes—allows Chloramine-taurine to protect macrophages and surrounding tissues from the cytotoxic effects of reactive oxygen species that are overproduced during inflammation. nih.gov

Table 3: Effects of Chloramine-Taurine on Macrophage and Leukocyte Inflammatory Responses

| Cell Type | Stimulus | Inhibited Pro-inflammatory Mediators | Upregulated Antioxidant Proteins |

| Rodent Macrophages | Various | Nitric Oxide, TNF-α, Prostaglandin E2 nih.gov | Heme oxygenase-1, Peroxiredoxin, Thioredoxin, Glutathione peroxidase, Catalase nih.gov |

| Human Polymorphonuclear Leukocytes | Various | Superoxide anion, IL-6, IL-8 nih.gov | Not specified |

| Human Nonadherent Leukocytes (Lymphocytes) | PHA | IL-2, IL-6, IL-8, Proliferation nih.gov | Not specified |

| Human Adherent Monocytes | LPS | IL-1β, IL-6, IL-8 nih.gov | Not specified |

Research on Immunomodulatory Effects

Regulation of Leukocyte Phenotype and Function

Chloramine-taurine actively modulates the behavior of various leukocyte populations. Research indicates that it inhibits the migration of inflammatory cells, a critical step in the inflammatory cascade. nih.gov Specifically, Tau-Cl has been shown to inhibit thioglycollate-induced leukocyte migration into the peritoneal cavity and suppress the migration of both neutrophils and macrophages in laboratory settings. nih.govresearchgate.net This inhibitory effect is linked to its ability to suppress actin polymerization and the phosphorylation of extracellular signal-regulated kinase (ERK), both of which are essential for cell motility. nih.govresearchgate.net

Furthermore, Tau-Cl downregulates the production of pro-inflammatory mediators in both human and rodent leukocytes. nih.govresearchgate.net It achieves this, in part, by inhibiting the activation of NF-κB, a key signal transducer for inflammatory cytokines. nih.govresearchgate.net In activated human peripheral blood mononuclear leukocytes, Tau-Cl has been demonstrated to decrease the production of several key cytokines. For instance, in lipopolysaccharide (LPS)-activated adherent monocytes, it reduces the output of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov Similarly, in phytohemagglutinin (PHA)-activated nonadherent leukocytes, it inhibits the production of IL-2, IL-6, and IL-8. nih.gov

| Leukocyte Type | Function Affected | Specific Effect of Chloramine-Taurine | Mediators/Pathways Involved |

|---|---|---|---|

| General Leukocytes | Migration | Inhibition | Actin Polymerization, ERK Phosphorylation |

| Neutrophils | Migration | Inhibition | - |

| Macrophages | Migration | Inhibition | - |

| Adherent Monocytes (Human) | Cytokine Production | Decreased | IL-1β, IL-6, IL-8 |

| Nonadherent Leukocytes (Human) | Cytokine Production | Decreased | IL-2, IL-6, IL-8 |

Influence on Adaptive and Acquired Immune Responses

The influence of chloramine-taurine extends to the adaptive immune system, which is primarily orchestrated by lymphocytes. Studies have shown that Tau-Cl can significantly suppress lymphocyte proliferation. nih.gov This anti-proliferative effect is a key aspect of its immunomodulatory role, potentially preventing an overactive or prolonged adaptive immune response. The inhibition of IL-2 production by Tau-Cl in activated leukocytes is particularly relevant, as IL-2 is a potent growth factor for T-lymphocytes. nih.gov

In research involving septic rats, Tau-Cl was found to decrease the viability of lymphocytes isolated from both blood and the spleen and alter their secretion of important inflammatory mediators. nih.govscielo.brresearchgate.net These findings suggest that Tau-Cl can directly impact lymphocyte function and survival under severe inflammatory conditions. nih.govscielo.br The modulation of cytokines like IL-6 is also significant, as IL-6 plays a role in the differentiation of T helper lymphocytes, indicating that Tau-Cl can influence the direction of the adaptive immune response. nih.gov

| Immune Cell/Process | Effect of Chloramine-Taurine | Key Findings |

|---|---|---|

| Lymphocyte Proliferation | Suppression | Significantly suppressed proliferation as measured by tritiated (3H) thymidine (B127349) incorporation. nih.gov |

| Lymphocyte Viability | Decreased | Observed in lymphocytes from septic rats. nih.govscielo.br |

| Cytokine Production (Lymphocytes) | Altered Secretion Pattern | Inhibited production of IL-2, a key cytokine for T-cell proliferation. nih.gov |

Interactions with Phagocytic Cell Populations

Chloramine-taurine, which is produced in large quantities by activated neutrophils, is released when these cells undergo apoptosis and subsequently affects co-existing phagocytes like macrophages. researchgate.netelsevierpure.comnih.gov Its interaction with these cells is multifaceted. Contrary to its inhibitory effect on migration, Tau-Cl can enhance the primary function of macrophages: phagocytosis. nih.gov Studies have demonstrated that Tau-Cl substantially increases the phagocytic efficiency of macrophages, particularly in the context of fungal pathogens. nih.gov

This potentiation of phagocytosis is mediated through the up-regulation of dectin-1, a receptor for fungal β-1,3-glucans. nih.gov The increased expression of dectin-1 is driven by the induction of heme oxygenase-1 (HO-1) and the subsequent production of its by-product, carbon monoxide (CO). nih.gov In addition to enhancing their "clean-up" capabilities, Tau-Cl also induces a protective state in macrophages by increasing the expression of a suite of antioxidant proteins, including heme oxygenase 1, peroxiredoxin, thioredoxin, glutathione (B108866) peroxidase, and catalase. researchgate.netelsevierpure.com This helps shield the macrophages and surrounding tissues from oxidative damage. nih.gov

| Phagocytic Cell | Interaction/Effect | Mechanism |

|---|---|---|

| Macrophages | Potentiated Phagocytic Activity | Up-regulation of dectin-1 receptor. nih.gov |

| Macrophages | Increased Antioxidant Defenses | Increased expression of HO-1, peroxiredoxin, thioredoxin, glutathione peroxidase, and catalase. researchgate.netelsevierpure.com |

| Macrophages | Inhibition of Pro-inflammatory Mediators | Suppression of nitric oxide, TNF-α, IL-1β, IL-6, and IL-8. nih.gov |

| Neutrophils | Source of Chloramine-Taurine | Taurine (B1682933) reacts with hypochlorous acid from the myeloperoxidase (MPO) system. nih.gov |

Role in the Resolution Phase of Inflammation

A central role of chloramine-taurine produced by neutrophils is to initiate the resolution phase of inflammation. nih.gov By inhibiting the excessive infiltration of inflammatory cells, it helps prevent the transition to chronic inflammation. nih.govresearchgate.net Its primary mechanisms for promoting resolution involve shutting down the production of pro-inflammatory signals while simultaneously bolstering tissue-protective pathways. researchgate.netnih.gov

Tau-Cl actively attenuates the production of pro-inflammatory cytokines and reactive oxygen metabolites, effectively dampening the inflammatory fire. nih.gov Concurrently, it upregulates antioxidant proteins in cells like macrophages. researchgate.netelsevierpure.com This dual action serves to protect surrounding tissues from the cytotoxic damage that can be caused by an overabundance of reactive oxygen species during an inflammatory response. nih.gov By enhancing the phagocytic clearance of pathogens and cellular debris while protecting against oxidative stress, Tau-Cl facilitates the recovery of cells and tissues affected by inflammation, positioning it as a key endogenous mediator in the return to homeostasis. nih.govnih.gov

| Aspect of Resolution | Role of Chloramine-Taurine | Specific Actions |

|---|---|---|

| Control of Inflammatory Signals | Inhibition | Downregulates production of pro-inflammatory cytokines (e.g., TNF-α, interleukins) and reactive oxygen metabolites. researchgate.netnih.gov |

| Tissue Protection | Promotion | Increases levels of antioxidant proteins (e.g., HO-1) in macrophages. researchgate.netnih.gov |

| Cellular Infiltration | Inhibition | Suppresses migration of leukocytes to the inflamed site, preventing excessive accumulation. nih.govresearchgate.net |

| Pathogen/Debris Clearance | Enhancement | Potentiates phagocytic activity of macrophages. nih.gov |

Research on Antimicrobial Activities in Vitro

Broad-Spectrum Antimicrobial Properties

N-chlorotaurine exhibits a broad-spectrum microbicidal activity characteristic of active chlorine compounds nih.govnih.gov. Its effectiveness has been documented against a variety of microorganisms, including multi-resistant strains nih.gov.

NCT has shown potent bactericidal activity against both Gram-positive and Gram-negative bacteria nih.gov. Studies have demonstrated its effectiveness against a panel of multiresistant clinical isolates, including methicillin-resistant Staphylococcus aureus, linezolid-resistant Staphylococcus epidermidis, vancomycin-resistant Enterococcus faecium, and multidrug-resistant Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae nih.gov. In quantitative killing assays, a 1% NCT solution (55 mmol/L) reduced the colony-forming units (CFU) of these resistant strains by at least 2 log10 steps after 15 minutes and achieved nearly complete eradication within 30 minutes at 37°C nih.gov.

The bactericidal action of NCT is not significantly impacted by antibiotic resistance, which is attributed to its oxidizing and chlorinating mechanism of action that targets multiple sites within the microorganisms nih.govoup.com. In vitro studies have shown that chloramine-T, a related compound, effectively reduces the growth of Gram-positive bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis by 95% to 100% nih.govmarquette.edu. It also demonstrates high efficacy against the Gram-negative bacterium E. coli nih.govmarquette.edu.

Interactive Table: Bactericidal Activity of 1% N-chlorotaurine against Multidrug-Resistant Bacteria

| Bacterial Strain | Time (minutes) | Log10 CFU Reduction |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 15 | ≥ 2 |

| Methicillin-resistant Staphylococcus aureus | 30 | Near complete eradication |

| Linezolid-resistant Staphylococcus epidermidis | 15 | ≥ 2 |

| Linezolid-resistant Staphylococcus epidermidis | 30 | Near complete eradication |

| Vancomycin-resistant Enterococcus faecium | 15 | ≥ 2 |

| Vancomycin-resistant Enterococcus faecium | 30 | Near complete eradication |

| Multidrug-resistant Escherichia coli | 15 | ≥ 2 |

| Multidrug-resistant Escherichia coli | 30 | Near complete eradication |

| Multidrug-resistant Pseudomonas aeruginosa | 15 | ≥ 2 |

| Multidrug-resistant Pseudomonas aeruginosa | 30 | Near complete eradication |

| Multidrug-resistant Acinetobacter baumannii | 15 | ≥ 2 |

| Multidrug-resistant Acinetobacter baumannii | 30 | Near complete eradication |

| Multidrug-resistant Klebsiella pneumoniae | 15 | ≥ 2 |

The antimicrobial spectrum of NCT also includes significant fungicidal activity against both yeasts and molds nih.gov. It has been shown to be effective against various Candida species, which are common causes of fungal infections nih.govresearchgate.net. Studies have demonstrated the fungicidal activity of NCT against Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida dubliniensis researchgate.net. The time required for significant log reduction of viable counts of Candida isolates is generally a few hours for lower concentrations of NCT nih.gov. In addition to yeasts, NCT has also shown activity against molds such as Aspergillus spp., Penicillium spp., Fusarium spp., and Alternaria spp. researchgate.net.

In vitro studies have confirmed the virucidal properties of N-chlorotaurine against a range of viruses nih.gov. It has demonstrated broad-spectrum activity against adenoviruses, herpes viruses 1 and 2, and human immunodeficiency virus (HIV) nih.gov. More recently, NCT has been shown to be highly active against respiratory viruses, including SARS-CoV-2, the virus responsible for COVID-19 nih.gov. At a concentration of 1%, NCT caused a significant reduction in infectious particles of early 2020 SARS-CoV-2 isolates by 1 log10 after 15 minutes of incubation nih.gov. The presence of proteinaceous material, simulating body fluids, enhanced this activity nih.gov. The Alpha and Beta variants of SARS-CoV-2 showed similar susceptibility nih.gov. The mechanism of its virucidal action is believed to involve an attack on viral proteins nih.gov.

The broad-spectrum antimicrobial activity of N-chlorotaurine also extends to parasites nih.gov. In vitro studies have demonstrated its protozoocidal activity against amoebae, leishmaniae, and trichomonads nih.gov. Taurine (B1682933) chloramine (B81541), produced during inflammation, has been noted for its antiparasitic properties researchgate.net.

Mechanisms of Microbial Inactivation

The antimicrobial effect of chloramine taurine is primarily due to its oxidizing and chlorinating properties, which lead to the inactivation of a wide range of microorganisms.

A key mechanism in the antimicrobial action of N-chlorotaurine is the surface chlorination of pathogens. Active chlorine from NCT attaches to the surface of microorganisms within a very short time frame, from seconds to a minute nih.gov. This process of chlorination is a crucial step in the inactivation of bacteria and fungi. Even sublethal exposure to NCT can lead to a "post-antiseptic effect," where the pathogens exhibit a lag in regrowth nih.gov. This attenuation of microorganisms has been shown to reduce their virulence nih.govoup.com. The cytoplasmic membrane is considered a primary target for chlorine-based disinfectants, and alterations in its permeability following chlorination have been frequently observed nih.gov.

Detoxification of Microbial Virulence Factors

This compound (N-chlorotaurine) has demonstrated the ability to neutralize various microbial virulence factors, which are molecules produced by pathogens to promote infection and cause disease. As an active chlorine compound, it works by oxidizing and chlorinating these factors, thereby inactivating them. mdpi.com This mechanism of action is not limited to direct antimicrobial effects but extends to the mitigation of toxins produced by a range of pathogens. mdpi.comresearchgate.net

Research has shown that this compound can effectively neutralize the Shiga toxin produced by enterohemorrhagic E. coli by oxidizing the thiol groups and aromatic amino acids within the toxin's structure. researchgate.net Similarly, it has been found to inactivate various staphylococcal toxins. mdpi.com The compound's efficacy also extends to fungal virulence factors. Studies have documented its ability to inactivate gliotoxin from Aspergillus fumigatus and aspartyl proteinases from Candida albicans. mdpi.com This broad-spectrum antitoxic activity suggests that this compound may play a role in the innate immune defense against soluble virulence factors released by pathogens. researchgate.net By blocking these factors, it may also interfere with the communication and interaction of mixed-species microbial communities. mdpi.com

Activity Against Biofilm-Associated Infections

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. nih.gov These structures are notoriously resistant to conventional antimicrobial agents and the host immune system, making biofilm-associated infections a significant clinical challenge. nih.govnih.gov this compound has been investigated for its potential to address these persistent infections. nih.gov

In vitro studies have demonstrated that this compound can effectively kill bacteria within established biofilms. nih.gov It has shown time- and concentration-dependent activity against biofilms of clinically relevant bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, grown on surfaces like metal alloy disks. nih.gov Scanning electron microscopy has revealed that this compound disrupts the biofilm matrix, which can lead to the detachment of the biofilm. nih.gov

Research on P. aeruginosa biofilms has shown that while lower concentrations (300 and 1,000 μM) could inhibit biofilm formation, they were not effective at destroying mature biofilms or killing the bacteria within them. nih.gov However, higher, therapeutically applicable concentrations (0.1% to 1%, equivalent to 5.5 to 55 mM) demonstrated significant antibiofilm activity. nih.gov For instance, a 1% solution of this compound was able to reduce the colony-forming units (CFU) of all tested bacterial strains in a biofilm by at least 10-fold within 15 minutes. nih.gov

Further studies have explored its efficacy against long-term biofilms. Research involving 14-week-old biofilms of S. aureus, P. aeruginosa, and Klebsiella variicola showed that the susceptibility of these older biofilms to this compound did not increase over time. mdpi.com A 1% solution of N-chlorotaurine produced significant reductions in viable bacterial counts after 60 minutes of incubation. mdpi.com

Below are interactive tables summarizing the bactericidal effect of 1% N-chlorotaurine on long-term single-species biofilms and the comparative reduction in CFU for different bacterial strains.

Bactericidal Effect of 1% N-Chlorotaurine (NCT) on Long-Term Biofilms (14 weeks)

Average log10 reduction in Colony Forming Units (CFU)/mL after incubation.

| Bacterial Strain | Incubation Time | Average log10 Reduction in CFU/mL |

|---|---|---|

| Staphylococcus aureus | 30 min | 0.91 |

| Staphylococcus aureus | 60 min | 2.83 |

| Pseudomonas aeruginosa | 30 min | 2.27 |

| Pseudomonas aeruginosa | 60 min | 5.13 |

| Klebsiella variicola | 30 min | 4.74 |

| Klebsiella variicola | 60 min | 5.58 |

Comparative Reduction of Viable Bacteria in Biofilms by N-Chlorotaurine (NCT) and Chlorhexidine

Log10 reduction in CFU on metal alloy disks after different incubation times.

| Bacterial Strain | Treatment | 15 min | 1 h | 7 h |

|---|---|---|---|---|

| S. aureus ATCC 25923 | 1% NCT | 1.2 ± 0.4 | 2.7 ± 0.5 | >4.5 |

| S. aureus ATCC 25923 | 0.5% NCT | 0.7 ± 0.3 | 1.8 ± 0.4 | >4.5 |

| S. aureus ATCC 25923 | 0.2% Chlorhexidine | >4.5 | >4.5 | >4.5 |

| P. aeruginosa ATCC 27853 | 1% NCT | 2.9 ± 0.5 | >5.1 | >5.1 |

| P. aeruginosa ATCC 27853 | 0.5% NCT | 1.7 ± 0.4 | 3.5 ± 0.6 | >5.1 |

| P. aeruginosa ATCC 27853 | 0.2% Chlorhexidine | >5.1 | >5.1 | >5.1 |

These findings highlight the consistent bactericidal activity of this compound against both developing and mature bacterial biofilms in vitro. mdpi.comnih.gov

Interactions with Biological Macromolecules and Cellular Components

Reactions with Proteins and Enzymes

Chloramine (B81541) taurine (B1682933) is known to react with proteins and enzymes, primarily through the oxidation of specific amino acid residues. This reactivity underlies many of its biological effects, from antimicrobial action to the modulation of inflammatory pathways.

The most prominent reaction of chloramine taurine with proteins involves the oxidation of thiol groups (-SH) found in cysteine residues. nih.govresearchgate.net These reactions are often more selective than those of its precursor, hypochlorous acid. researchgate.net

Research has demonstrated that this compound can efficiently oxidize thiol-containing plasma proteins. nih.govresearchgate.net Key targets include:

Albumin: The most abundant plasma protein, which contains a single free thiol group. nih.gov

α1-Antitrypsin: A crucial protease inhibitor in the plasma. nih.gov

Transthyretin: A transport protein for thyroxine and retinol. nih.gov

Beyond plasma proteins, this compound has been shown to oxidize thiol groups in intracellular proteins, which is critical for its role in cellular signaling. A significant example is the oxidation of thiol groups on Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com Keap1 is a negative regulator of the transcription factor Nrf2, which controls the expression of antioxidant genes. nih.govmdpi.com By oxidizing Keap1's thiol groups, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of protective antioxidant enzymes. nih.govmdpi.com

| Protein Target | Biological Context | Outcome of Thiol Oxidation | Reference |

|---|---|---|---|

| Albumin | Blood Plasma | Oxidation of free thiol group. | nih.gov |

| α1-Antitrypsin | Blood Plasma | Inactivation of the protease inhibitor. | nih.gov |

| Transthyretin | Blood Plasma | Oxidation of thiol groups. | nih.gov |

| Keap1 | Intracellular (Astrocytes) | Disruption of Keap1-Nrf2 complex, leading to Nrf2 activation and increased expression of antioxidant enzymes. | nih.gov |

The oxidation of thiol groups and other susceptible amino acid residues by this compound can significantly alter protein function and stability. The inactivation of α1-antitrypsin through thiol oxidation is a clear example of functional impairment. nih.gov

Studies on specific enzymes have further elucidated the impact of this compound. For instance, it has been shown to inactivate creatine kinase (CK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), two enzymes with critical thiol groups in their active sites. researchgate.net Competition studies have indicated that the thiols of creatine kinase are more reactive with this compound than those of GAPDH. researchgate.net

The interaction of this compound with the IκBα protein, an inhibitor of the pro-inflammatory transcription factor NF-κB, provides another example of functional modulation. This compound can oxidize a specific methionine residue (Met45) in IκBα, which inhibits the activation of NF-κB and thus downregulates the production of inflammatory cytokines. nih.gov This highlights how this compound can modulate inflammatory signaling pathways through targeted protein oxidation.

| Affected Protein/Enzyme | Functional Impact | Mechanism | Reference |

|---|---|---|---|

| α1-Antitrypsin | Inactivation | Oxidation of thiol groups. | nih.gov |

| Creatine Kinase (CK) | Inactivation | Oxidation of critical active site thiols. | researchgate.net |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Inactivation | Oxidation of critical active site thiols. | researchgate.net |

| IκBα | Inhibition of NF-κB activation | Oxidation of Methionine-45. | nih.gov |

| Keap1 | Activation of Nrf2 pathway | Oxidation of thiol groups, disrupting the Keap1-Nrf2 complex. | nih.gov |

Interactions with Nucleic Acids (e.g., Modified Uridines in Mitochondrial tRNA)

While taurine itself is not incorporated into proteins, it has been identified as a constituent of modified nucleosides within mitochondrial transfer RNA (tRNA). nih.govnih.gov Specifically, two novel taurine-containing modified uridines have been discovered in human and bovine mitochondrial tRNA: 5-taurinomethyluridine (τm⁵U) and 5-taurinomethyl-2-thiouridine (τm⁵s²U). nih.gov

These modifications are found at the "wobble" position of the anticodon in specific tRNAs, such as tRNALeu(UUR) and tRNALys. nih.gov This modification is crucial for the accurate and efficient translation of mitochondrial-encoded proteins, which are essential components of the electron transport chain. mdpi.comnih.gov The taurine modification helps to stabilize the codon-anticodon interaction during protein synthesis in the mitochondria. mdpi.com

A deficiency in this taurine modification in mitochondrial tRNA has been linked to the pathogenesis of certain mitochondrial diseases, such as mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) and myoclonic epilepsy with ragged-red fibers (MERRF). nih.gov The absence of the taurine-containing uridine modification in mutant tRNAs from patients with these diseases leads to defective mitochondrial protein synthesis. nih.gov

While these findings directly implicate taurine in the structure of nucleic acids, the direct interaction of this compound with nucleic acids is less well-defined. Some studies suggest that chloramines, in general, can react with DNA and cause strand breaks, potentially through radical-mediated processes. science.gov However, specific research focusing on the direct interaction of this compound with mitochondrial tRNA and its impact on the taurine modification process is limited.

Membrane Interactions and Structural Perturbations

Taurine is known to play a role in membrane stabilization. mdpi.commdpi.com It is one of the physiological functions attributed to this abundant amino acid. However, the specific mechanisms by which its chlorinated derivative, this compound, interacts with cellular membranes and potentially causes structural perturbations are not extensively detailed in the available literature.

It is known that this compound, being less lipophilic than hypochlorous acid, does not readily cross cell membranes. science.gov This property influences its site of action, suggesting that its primary targets are on the cell exterior or that it relies on transport mechanisms or the formation of more permeable secondary oxidants to exert intracellular effects. science.gov For example, it has been proposed that this compound can act as an "oxidant reservoir," potentially transferring its oxidative capacity to other molecules like ammonium to form monochloramine (NH₂Cl), which can more easily penetrate the cell membrane and oxidize cytosolic proteins. science.gov

Analytical Methodologies for Chloramine Taurine Research

Spectrophotometric Detection Methods

Spectrophotometry provides a direct and accessible means of detecting and quantifying chloramine (B81541) taurine (B1682933). These methods are based on the compound's intrinsic ability to absorb light in the ultraviolet spectrum or its capacity to react with chromogenic substrates to produce a measurable color change.

Ultraviolet (UV) absorption spectroscopy is a fundamental technique for the identification and quantification of chloramine taurine. The method is based on the principle that the monochloramine derivative of taurine exhibits a characteristic absorption spectrum. Studies have consistently shown that this compound has a maximal absorbance (λmax) at approximately 250 to 252 nm. psu.eduunca.eduresearchgate.net This distinct peak allows for its differentiation from other related compounds, such as N,N-dichlorotaurine, which has an absorption maximum around 300 nm. psu.eduresearchgate.net The presence of the peak at ~252 nm and the absence of the ~300 nm peak are often used to confirm the successful synthesis of the desired monochlorinated compound. unca.eduresearchgate.net

While direct UV absorbance is a straightforward method, its sensitivity can be limited by the compound's relatively low extinction coefficient, which has been reported at values of approximately 398 M⁻¹cm⁻¹ and 429 M⁻¹cm⁻¹. psu.eduunca.eduresearchgate.net

UV Absorption Properties of this compound

| Parameter | Reported Value | Source |

|---|---|---|

| Maximal Wavelength (λmax) | ~250-252 nm | psu.eduunca.eduresearchgate.net |

| Molar Extinction Coefficient (ε) | ~398 M⁻¹cm⁻¹ | psu.edu |

| Molar Extinction Coefficient (ε) | 429 M⁻¹cm⁻¹ | unca.eduresearchgate.net |

Colorimetric assays offer an alternative, often more sensitive, method for quantifying this compound, particularly in biological samples. These assays utilize substrates that undergo a color change upon reaction with the oxidant.

One common method is based on the ability of chloramines to oxidize potassium iodide (KI). nih.gov A widely used assay involves the iodide-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB). researchgate.net In this reaction, this compound oxidizes iodide, which in turn oxidizes TMB to form a blue-colored product that can be quantified spectrophotometrically at approximately 650 nm. researchgate.net This reaction is rapid, typically completing within five minutes, and the requirement of iodide as a catalyst provides specificity for chloramines over other oxidants like bromamines. researchgate.net

Another established method is the 5-thio-2-nitrobenzoic acid (TNB) assay. researchgate.netresearchgate.net this compound oxidizes the yellow-colored TNB to the colorless compound 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). researchgate.net The concentration of this compound is determined by measuring the decrease in absorbance at 412 nm. researchgate.net These assays are well-suited for high-throughput screening in microtiter plates. nih.gov

Common Colorimetric Assays for this compound

| Assay Substrate | Principle | Measurement Wavelength | Source |

|---|---|---|---|

| Potassium Iodide (KI) | Oxidation of iodide by chloramine. | Varies with detection method for iodine. | nih.gov |

| 3,3′,5,5′-tetramethylbenzidine (TMB) | Iodide-catalyzed oxidation of TMB to a blue product. | ~650 nm | researchgate.net |

| 5-thio-2-nitrobenzoic acid (TNB) | Oxidation of yellow TNB to colorless DTNB. | Decrease at 412 nm | researchgate.netresearchgate.net |

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating this compound or its parent compound, taurine, from complex mixtures, allowing for precise identification and quantification. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique in this area. researchgate.netcapes.gov.br

Several HPLC-based approaches have been developed. One method involves the separation of taurine, followed by a post-column reaction where it is converted to N-chloramine by hypochlorite. nih.gov This newly formed chloramine then reacts with thiamine (B1217682) to yield the fluorescent compound thiochrome, which can be sensitively detected. nih.gov